molecular formula C8H7BrClF B13124403 1-(Bromomethyl)-2-chloro-4-fluoro-3-methylbenzene

1-(Bromomethyl)-2-chloro-4-fluoro-3-methylbenzene

Cat. No.: B13124403
M. Wt: 237.49 g/mol
InChI Key: IIFGATAHMDXKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • The traditional synthetic route for benzyl bromide involves the bromination of toluene using bromine or hydrogen bromide. The reaction proceeds at room temperature in the presence of manganese dioxide (MnO₂) as a heterogeneous catalyst.
    • this method has limitations: it requires harsh conditions, has a lengthy synthetic process, yields low product purity due to byproducts, and poses challenges during product separation and purification.
    • An alternative method involves using a Grignard reagent (phenylmagnesium bromide) to react with formaldehyde (CH₂O) to form benzyl bromide. This approach offers better selectivity and higher yields .
  • Chemical Reactions Analysis

      Reactions: Benzyl bromide participates in various reactions, including nucleophilic substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Benzyl bromide serves as a versatile building block in organic synthesis, especially for protecting hydroxyl groups (e.g., forming ethers) and carboxylic acids (e.g., esterification).

      Biology and Medicine: Used in the synthesis of pharmaceutical intermediates and as a reagent in peptide chemistry.

      Industry: Employed in the production of surfactants, dyes, and perfumes.

  • Mechanism of Action

    • Benzyl bromide’s mechanism of action depends on its specific application. For example:
      • As a protecting group: It forms stable benzyl ethers, protecting hydroxyl functionalities during synthetic steps.
      • As a reagent: It reacts with nucleophiles, leading to substitution reactions.
    • Molecular targets and pathways vary based on the context of use.
  • Comparison with Similar Compounds

    • Benzyl bromide is unique due to its combination of bromine, chlorine, fluorine, and a methyl group.
    • Similar compounds include other alkyl halides (e.g., benzyl chloride, benzyl fluoride) and benzene derivatives (e.g., toluene, benzaldehyde).

    Properties

    Molecular Formula

    C8H7BrClF

    Molecular Weight

    237.49 g/mol

    IUPAC Name

    1-(bromomethyl)-2-chloro-4-fluoro-3-methylbenzene

    InChI

    InChI=1S/C8H7BrClF/c1-5-7(11)3-2-6(4-9)8(5)10/h2-3H,4H2,1H3

    InChI Key

    IIFGATAHMDXKJJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC(=C1Cl)CBr)F

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.